Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Overview
Description
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-, also known as Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-, is a useful research compound. Its molecular formula is C12H8Cl2F18Si and its molecular weight is 593.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modification of Wood and Other Materials with Silicon Compounds
Organosilicon compounds, including organo-functional silanes, have been applied for the impregnation and surface treatment of wood, enhancing its dimensional stability, durability, fire resistance, and hydrophobation. These treatments recommend the use of silicon-treated wood under specific conditions due to its improved water repellent ability and weathering stability (Mai & Militz, 2004).
Chemistry and Applications of Organosilanes
Organofunctional silanes exhibit versatile properties due to their bifunctional characteristics, acting as excellent binding agents through siloxane bond linkage with metal surfaces. The development of various organofunctional silanes has been significant in research areas based on their bifunctional characteristics, indicating a wide range of applications across different fields (B et al., 2022).
Utilization in Dentistry
Silane coupling agents are crucial in dentistry for bonding resin composites to silica-based or silica-coated indirect restorative materials. Surface pretreatment is essential to increase the silica content, thereby improving resin bonding. The review discusses the chemical aspects of silane adhesion and its applications in contemporary dentistry, highlighting the importance of silane in promoting adhesion and addressing the challenges of bond degradation over time (Matinlinna, Lung, & Tsoi, 2018).
Role in Forming Superhydrophobic and Superoleophobic Materials
Silanes and silicones play significant roles in creating superhydrophobic and superoleophobic materials, inspired by the self-cleaning and water-repellent properties of plants and animals. Their application in this domain is critical due to their ability to construct micro-/nanostructures, decrease surface energy, and act as binders, showcasing the versatility of organosilicon compounds in advanced material applications (Li et al., 2016).
Safety and Hazards
This compound may have various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3,3,4,4,5,5,6,6,6-nonafluorohexanol", "Thionyl chloride", "Triethylamine", "Tetrahydrofuran", "Silane" ], "Reaction": [ "Step 1: Conversion of 3,3,4,4,5,5,6,6,6-nonafluorohexanol to 3,3,4,4,5,5,6,6,6-nonafluorohexyl chloride using thionyl chloride and triethylamine as a catalyst in tetrahydrofuran solvent.", "Step 2: Reaction of 3,3,4,4,5,5,6,6,6-nonafluorohexyl chloride with silane in the presence of a base such as sodium hydride or potassium tert-butoxide to form Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-.", "Step 3: Purification of the product through distillation or chromatography to obtain the final compound." ] } | |
CAS No. |
156323-66-9 |
Molecular Formula |
C12H8Cl2F18Si |
Molecular Weight |
593.15 g/mol |
IUPAC Name |
dichloro-bis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane |
InChI |
InChI=1S/C12H8Cl2F18Si/c13-33(14,11(29,30)9(25,26)5(15,16)1-3-7(19,20)21)12(31,32)10(27,28)6(17,18)2-4-8(22,23)24/h1-4H2 |
InChI Key |
MIZYXWOLOKZZFU-UHFFFAOYSA-N |
SMILES |
C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C(CC(F)(F)F)C(C(C(F)(F)[Si](C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)(F)F)(F)F |
Synonyms |
BIS(NONAFLUOROHEXYL)DICHLOROSILANE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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